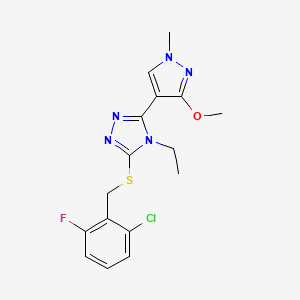

3-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN5OS/c1-4-23-14(10-8-22(2)21-15(10)24-3)19-20-16(23)25-9-11-12(17)6-5-7-13(11)18/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFQSHIMTLLBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of triazole derivatives, 3-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole exhibited an IC50 value ranging from 1.82 to 5.55 μM against multiple cancer cell lines including HCT116 and MCF7 . These values indicate a strong potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to inhibit specific pathways involved in cancer cell proliferation. The pyrazole moiety is essential for its cytotoxic activity, while the triazole ring contributes to its interaction with biological targets.

Structure–Activity Relationship (SAR)

The SAR studies suggest that modifications on the aromatic rings significantly influence the compound's efficacy. For instance, the presence of electron-withdrawing groups enhances the activity against certain cancer types .

Antimicrobial Activity

In addition to anticancer properties, this compound also demonstrates antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum potential.

Table 1: Biological Activities of 3-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Anticancer | HCT116 | 5.55 μM |

| MCF7 | 1.82 μM | |

| Antimicrobial | Staphylococcus aureus | MIC = 2 μg/ml |

| Escherichia coli | MIC = 7 μg/ml |

Safety and Toxicity Profile

The safety profile of the compound has been evaluated in various studies. Notably, it has shown low cytotoxicity towards normal human cells (e.g., HEK293), indicating a favorable therapeutic index for further development in clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected 4H-1,2,4-Triazole Derivatives

Key Observations :

- Pyrazole vs. Pyridine : The 3-methoxy-1-methyl-pyrazole at position 5 in the target compound contrasts with pyridine in B10 (), which may alter solubility and π-π stacking interactions .

- Ethyl vs. Phenyl : The ethyl group at position 4 (target) vs. phenyl (CAS 521281-98-1) reduces aromaticity, likely lowering melting points compared to phenyl-substituted analogs .

Comparison :

Acidic Properties and Solvent Interactions

highlights that triazole derivatives exhibit variable pKa values depending on substituents and solvent polarity. For example:

Inference for Target Compound :

- The 2-chloro-6-fluorobenzylthio group likely reduces pKa compared to methyl or ethyl analogs, enhancing solubility in polar aprotic solvents .

Q & A

Q. How can flow chemistry improve scalability without compromising yield?

- Answer : Continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation systems) enable precise temperature/pH control, reducing side reactions. Optimize parameters via DoE (Design of Experiments) to maximize throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.